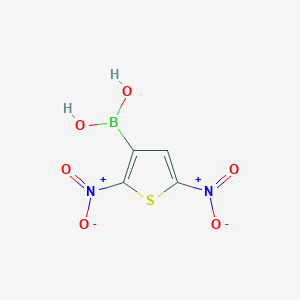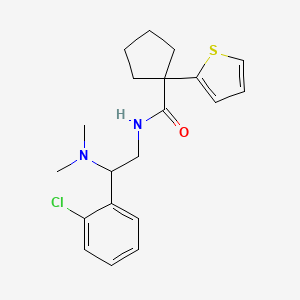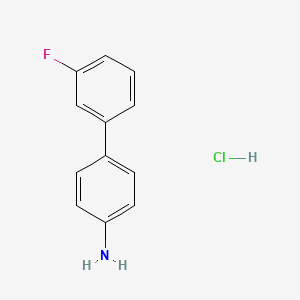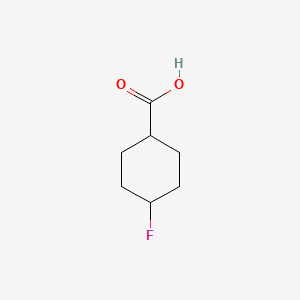
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide, also known as CAY10650, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a small molecule inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate effects on MCF-7 cells. Further investigations are ongoing to understand its precise mechanisms of action and potential clinical applications .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. It effectively scavenges free radicals and may contribute to cellular protection against oxidative stress. Its activity is particularly notable in assays using ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
Molecular Modeling and Docking Studies
Computational studies have explored the binding interactions of this compound with specific protein targets. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing within the binding pocket. The binding score suggests promising potential for drug development .
Heterocyclic Synthesis
The compound serves as a key precursor for novel heterocyclic derivatives. Researchers have synthesized various compounds by reacting it with secondary amines (such as piperidine, morpholine, and piperazine) in boiling ethanol. These derivatives include (but are not limited to):
- And more .
Cytotoxicity Studies
Researchers have evaluated the cytotoxic effects of several derivatives. Notably, compounds 9, 11, 15, 16, 22, 23, 24, and 25 exhibit potent activity against HepG2 cells. Additionally, compounds 16 and 22 show strong resistance against VERO cells. Further investigations are needed to understand their selectivity and mechanisms of action .
Other Applications
Beyond the mentioned fields, this compound has been investigated for its potential in other areas, such as antimicrobial activity and enzyme inhibition. However, additional studies are required to fully explore these applications .
properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(10-15(17)20)23-19(25)18(24)21-9-8-12-11-22-16-5-3-2-4-14(12)16/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGNBIBGNCZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591054.png)

![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)
![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)
![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)
![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2591065.png)


